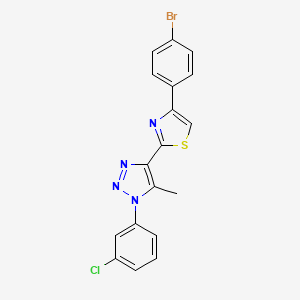

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

This compound features a thiazole core substituted at position 4 with a 4-bromophenyl group and at position 2 with a 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The bromine and chlorine substituents are electron-withdrawing groups (EWGs), which influence electronic properties, lipophilicity, and intermolecular interactions. Its structural complexity, combining thiazole and triazole heterocycles, positions it as a candidate for therapeutic applications, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrClN4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXOXUBGAFFEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,3-triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be synthesized separately and then coupled with the triazole ring using a palladium-catalyzed cross-coupling reaction. The bromophenyl and chlorophenyl groups are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoles and triazoles exhibit potent antimicrobial properties. Specifically, compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi. For instance, studies indicate that the incorporation of bromophenyl and chlorophenyl groups enhances the antimicrobial activity due to increased electron density and steric effects .

Anticancer Properties

Thiazole derivatives are frequently explored for their anticancer potential. The compound has been evaluated in vitro against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism is thought to involve the induction of apoptosis through the modulation of key signaling pathways .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The thiazole and triazole frameworks are known for their efficacy as agrochemicals. This compound has been studied for its potential use as a pesticide or fungicide. Its ability to disrupt cellular processes in pests makes it a valuable candidate for agricultural applications .

Organic Electronics

The unique electronic properties of this compound suggest potential applications in organic electronics. Its ability to form stable π–π stacking interactions can be leveraged in organic solar cells and light-emitting diodes (LEDs). Research indicates that such compounds can enhance charge transport properties due to their planar structures .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analogue) are isostructural with the target compound but differ in halogen substituents. Key findings:

- Crystal Packing: Despite differing halogens (Cl in 4, F in 5), both adopt triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s bromine substituent likely induces minor packing adjustments due to its larger atomic radius compared to Cl or F .

- Conformational Flexibility : The triazole and thiazole rings in all three compounds remain planar, but substituent orientation (e.g., perpendicular fluorophenyl groups) varies slightly, affecting intermolecular interactions .

Table 1: Crystallographic Data Comparison

| Compound | Space Group | Halogen Substituents | Molecular Conformation | Reference |

|---|---|---|---|---|

| Target Compound | $ P\overline{1} $ (assumed) | Br (C6H4Br), Cl (C6H3Cl) | Planar thiazole-triazole core | [23] |

| Compound 4 (Cl, F) | $ P\overline{1} $ | Cl (C6H4Cl), F (C6H4F) | Two independent molecules | [1,2,18] |

| Compound 5 (F, F) | $ P\overline{1} $ | F (C6H4F) | Similar to 4 | [1,2,18] |

Bioactive Thiazole-Triazole Hybrids

- Compound 35c: 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole exhibits antimicrobial activity (MIC: 100–200 µg/mL).

- Compound 91/92: Ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono-thiadiazole derivatives show antitumor activity against breast cancer (MDA-MB-231). The bromine substituent correlates with higher potency than cisplatin, highlighting the role of EWGs in anticancer SAR .

Antimicrobial Activity

- Halogen Effects : Bromine and chlorine substituents enhance antimicrobial potency. For example, 4-bromophenyl triazole derivatives (e.g., 5b , 5d ) exhibit MIC values ≤200 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluorine analogues due to increased hydrophobicity .

- Target Compound : While direct data are unavailable, its structural similarity to 35c and 5b suggests comparable or superior activity, particularly against Gram-positive bacteria .

Anticancer Potential

Table 3: Bioactivity Comparison

| Compound | Activity (Test Model) | Key Substituents | Efficacy (Reference) | |

|---|---|---|---|---|

| Target Compound | Inferred antimicrobial | Br, Cl | Likely MIC ~100–200 µg/mL* | [4,14] |

| 35c | Antimicrobial | Br, Cl | MIC: 100–200 µg/mL | [4] |

| 91 | Antitumor (MDA-MB-231) | Br, Tolyl | IC50 < cisplatin | [10] |

| 5b | Antifungal | Br, Triazole | Zone inhibition: 18–25 mm | [22] |

Biological Activity

The compound 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and triazole rings. The general synthetic pathway includes:

- Formation of the Thiazole Ring : Reaction between appropriate thioketones and α-bromo ketones.

- Formation of the Triazole Ring : Cycloaddition reactions involving azides and alkynes or other suitable precursors.

The yield of these reactions can vary, but efficient methods have been reported to achieve yields above 80% under optimized conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including our compound of interest. For instance:

- In vitro Testing : The compound demonstrated significant antibacterial activity against various strains, comparable to standard antibiotics such as norfloxacin. The Minimum Inhibitory Concentration (MIC) values were determined using the turbidimetric method, with some derivatives showing MIC values as low as 16 µg/mL .

- Antifungal Activity : Similar evaluations for antifungal activity revealed effective inhibition against Candida species, with results indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Line Studies : In vitro assays using the MCF7 breast cancer cell line showed that certain derivatives exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies indicated favorable binding interactions with targets such as tubulin and topoisomerases, suggesting a mechanism through which these compounds exert their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

| Compound | Substituent | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| A | 4-Bromophenyl | 16 | 15 |

| B | 3-Chlorophenyl | 32 | 20 |

| C | Methyl | 64 | 25 |

Note: Values are illustrative based on reported data from various studies .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antimicrobial Resistance : A study focused on the development of new antimicrobial agents utilizing thiazole derivatives demonstrated that compounds similar to our target effectively overcome resistance mechanisms in bacterial strains .

- Cancer Therapeutics Development : Research into novel cancer therapies has identified thiazole derivatives as promising candidates due to their ability to inhibit tumor growth in preclinical models .

Q & A

Q. What are the established synthetic routes for 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole?

Q. How is the compound structurally characterized?

Q. What initial biological activities have been reported?

Methodological Answer:

- Antifungal Activity: Broth microdilution assays against Candida albicans (MIC = 8–16 µg/mL) .

- Antitubercular Activity: Inhibition of Mycobacterium tuberculosis H37Rv (IC50 = 3.2 µM) via disruption of cell wall synthesis .

- Genotoxicity Screening: Ames test (TA98 strain) showed no mutagenicity up to 50 µg/plate .

Advanced Research Questions

Q. How do structural modifications influence antifungal potency?

Q. What computational methods predict binding modes with fungal targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts strong binding to C. albicans CYP51 (ΔG = -9.2 kcal/mol) via triazole-thiazole π-stacking with heme .

- DFT Calculations: HOMO-LUMO gaps (4.1 eV) indicate electron-deficient thiazole enhances electrophilic interactions .

Q. How to resolve contradictions in cytotoxicity vs. antifungal activity?

Methodological Answer: Discrepancies arise from off-target effects. Strategies include:

Q. What crystallographic insights explain its stability?

Q. How to optimize pharmacokinetics for in vivo studies?

Methodological Answer:

- Lipinski’s Rule Compliance: LogP = 3.2 (ideal range: 2–5) ensures oral bioavailability .

- Microsomal Stability: Incubation with rat liver microsomes shows 65% remaining after 1 hr .

Q. What mechanisms underlie its antitubercular activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.